molecular formula C8H8FNO3S B2594781 2-[(2-Fluorophenyl)sulfonyl]acetamide CAS No. 1326923-17-4

2-[(2-Fluorophenyl)sulfonyl]acetamide

Cat. No.: B2594781
CAS No.: 1326923-17-4
M. Wt: 217.21
InChI Key: JJOAIQVFPNDTPV-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfonyl]acetamide is a useful research compound. Its molecular formula is C8H8FNO3S and its molecular weight is 217.21. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Fluorophenyl)sulfonyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Fluorophenyl)sulfonyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluorophenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOAIQVFPNDTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-[(2-Fluorophenyl)sulfonyl]acetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-[(2-Fluorophenyl)sulfonyl]acetamide represent a compelling class of compounds with significant potential across various therapeutic areas, including anti-infective and central nervous system applications. This technical guide provides a comprehensive literature review of this chemical scaffold, detailing synthetic methodologies, exploring the nuances of their biological activities, and discussing the underlying structure-activity relationships. By synthesizing existing data and providing field-proven insights, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Introduction: The Sulfonylacetamide Scaffold

The sulfonylacetamide moiety is a key pharmacophore in medicinal chemistry, recognized for its ability to engage in various biological interactions. The presence of a sulfonamide group, a well-established functional group in a multitude of approved drugs, imparts favorable physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor. The acetamide portion provides a versatile linker and additional points for molecular interactions. The incorporation of a 2-fluorophenyl group introduces specific electronic and steric properties that can significantly influence the biological activity and pharmacokinetic profile of the molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This guide focuses on derivatives where this substituted phenyl ring is attached to the sulfonyl group, creating the 2-[(2-Fluorophenyl)sulfonyl]acetamide core structure.

Synthetic Strategies

The synthesis of 2-[(2-fluorophenyl)sulfonyl]acetamide derivatives can be achieved through a multi-step process, generally involving the formation of the sulfonyl chloride followed by reaction with an appropriate amine to form the sulfonamide, and subsequent elaboration to the final acetamide. A general synthetic pathway is outlined below.

Experimental Protocol: General Synthesis of N-Substituted 2-[(2-Fluorophenyl)sulfonyl]acetamide Derivatives

This protocol is a representative synthesis based on methodologies reported for analogous structures.

Step 1: Synthesis of 2-Fluorobenzenesulfonyl Chloride

  • Starting Material: 2-Fluoroaniline.

  • Diazotization: To a cooled (0-5 °C) solution of 2-fluoroaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Sulfonylation: The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • Work-up: The reaction mixture is poured onto ice, and the resulting precipitate, 2-fluorobenzenesulfonyl chloride, is filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-(2-Fluorophenyl)thioacetic Acid

  • Starting Materials: 2-Fluorothiophenol and chloroacetic acid.

  • Reaction: In a suitable solvent such as ethanol, dissolve 2-fluorothiophenol and sodium hydroxide. To this solution, add chloroacetic acid and reflux the mixture.

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid to precipitate the 2-(2-fluorophenyl)thioacetic acid, which is then filtered, washed with water, and dried.

Step 3: Synthesis of 2-((2-Fluorophenyl)sulfonyl)acetic Acid

  • Oxidation: The 2-(2-fluorophenyl)thioacetic acid from the previous step is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added portion-wise while controlling the temperature.

  • Work-up: The reaction is monitored for completion, and the product, 2-((2-fluorophenyl)sulfonyl)acetic acid, is isolated by crystallization or extraction.

Step 4: Synthesis of the Final Acetamide Derivative

  • Amide Coupling: The 2-((2-fluorophenyl)sulfonyl)acetic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine (e.g., ammonia for the parent acetamide, or a substituted amine for N-substituted derivatives) in the presence of a base to yield the final 2-[(2-fluorophenyl)sulfonyl]acetamide derivative.

  • Purification: The final product is purified by recrystallization or column chromatography.

G cluster_0 Synthesis Pathway A 2-Fluorothiophenol C 2-(2-Fluorophenyl)thioacetic Acid A->C B Chloroacetic Acid B->C E 2-((2-Fluorophenyl)sulfonyl)acetic Acid C->E Oxidation D Oxidation (e.g., H2O2) H 2-[(2-Fluorophenyl)sulfonyl]acetamide Derivative E->H Amide Coupling F Amine (R-NH2) F->H G Amide Coupling

Figure 1: General synthetic workflow for 2-[(2-Fluorophenyl)sulfonyl]acetamide derivatives.

Biological Activities and Therapeutic Potential

While comprehensive biological data for the specific 2-[(2-fluorophenyl)sulfonyl]acetamide scaffold is limited in publicly available literature, analysis of closely related structures provides significant insights into their potential therapeutic applications. The primary areas of interest include antibacterial, and anticonvulsant activities.

Antibacterial Activity

Recent studies have highlighted the potential of fluorophenyl sulfonylacetamide derivatives as antibacterial agents. A notable example is 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide , which has demonstrated significant activity against various plant pathogenic bacteria.[1]

CompoundBacterial StrainInhibition Rate (%) at 100 µg/mLReference
2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamideXanthomonas oryzae pv. oryzae (Xoo)81.59[1]
Xanthomonas oryzae pv. oryzicola (Xoc)86.24[1]
Xanthomonas axonopodis pv. citri (Xac)75.65[1]
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae (Xoo)57.65[1]
Thiodiazole copper (Control)Xanthomonas oryzae pv. oryzae (Xoo)50.21[1]

Table 1: In vitro antibacterial activity of a 2-((4-fluorophenyl)sulfonyl)acetamide derivative against plant pathogenic bacteria.[1]

The superior activity of the fluorophenyl sulfonylacetamide derivative compared to commercial bactericides underscores the potential of this scaffold in developing new anti-infective agents. The mechanism of action is likely related to the inhibition of essential bacterial enzymes, a common mode of action for sulfonamide-based drugs which act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis.

Anticonvulsant Potential

Sulfonamides and related compounds have a long history as anticonvulsant agents.[2][3] Their mechanism of action is often attributed to the inhibition of carbonic anhydrase (CA) isozymes in the central nervous system or through modulation of ion channels.[2][4] While direct evidence for the anticonvulsant activity of 2-[(2-fluorophenyl)sulfonyl]acetamide is not yet available, the structural features suggest a strong potential for such activity.

Potential Mechanisms of Anticonvulsant Action:

  • Carbonic Anhydrase Inhibition: Several CA isoforms are expressed in the brain, and their inhibition can lead to a decrease in neuronal hyperexcitability.[2] The sulfonamide moiety is a classic zinc-binding group that can effectively inhibit these enzymes.

  • Ion Channel Modulation: Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium or calcium channels, or by enhancing the activity of potassium channels.[4] The overall structure of the sulfonylacetamide could allow for interactions with these channels.

G cluster_0 Hypothesized Anticonvulsant Mechanisms A 2-[(2-Fluorophenyl)sulfonyl] acetamide Derivative B Carbonic Anhydrase Inhibition A->B C Modulation of Voltage-Gated Ion Channels A->C D Decreased Neuronal Hyperexcitability B->D C->D E Anticonvulsant Effect D->E

Sources

Structural Characterization of 2-[(2-Fluorophenyl)sulfonyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 2-[(2-Fluorophenyl)sulfonyl]acetamide , a sulfonylacetamide derivative with significant potential in medicinal chemistry as a pharmacophore or synthetic intermediate.

This guide is structured as a methodological framework , synthesizing established crystallographic protocols with specific insights into the structural effects of the ortho-fluorine substituent.

Executive Summary

The compound 2-[(2-Fluorophenyl)sulfonyl]acetamide (C₈H₈FNO₃S) represents a class of sulfonylacetamides often investigated for their enzyme inhibitory properties (e.g., Carbonic Anhydrase inhibition) and as precursors for


-lactams. Its solid-state behavior is governed by the interplay between the strong hydrogen-bonding capacity of the acetamide moiety and the electronic/steric influence of the ortho-fluorine atom. This guide outlines the complete workflow for its structural elucidation, from single-crystal growth to Hirshfeld surface analysis, highlighting the critical role of intermolecular interactions in stabilizing its supramolecular architecture.

Chemical Context & Synthesis

Before structural analysis, understanding the molecular connectivity is crucial. The molecule features a central sulfonyl group (


) linking a 2-fluorophenyl ring and an acetamide group (

).
Synthetic Pathway

The most robust route to high-purity crystals suitable for X-ray diffraction (XRD) involves the alkylation of sodium 2-fluorobenzenesulfinate.

Reaction Scheme:



  • Critical Step: The reaction is typically refluxed in ethanol/water. The product precipitates upon cooling.

  • Purification: Recrystallization from ethanol or an ethanol/water mixture is essential to remove sodium chloride and unreacted sulfinate, which can interfere with crystal nucleation.

Experimental Methodology: Crystallization & Data Collection[1][2][3]

Crystal Growth Protocol

Obtaining single crystals of sufficient size (


) and quality is the primary bottleneck.
  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (4:1 v/v) or Methanol:Acetonitrile (1:1 v/v).

  • Conditions: Dissolve 50 mg of the purified compound in 10 mL of warm solvent. Filter into a clean vial and cover with perforated parafilm. Allow to stand at room temperature (293 K) for 3–7 days.

  • Target Morphology: Colorless blocks or prisms. Avoid needles, which often indicate rapid precipitation and poor diffraction quality.

X-Ray Diffraction Parameters

For this specific molecular weight and composition, the following data collection strategy is recommended to ensure high resolution and redundancy.

ParameterSpecificationRationale
Radiation Source Mo K

(

Å)
Minimizes absorption (

) compared to Cu K

, crucial for sulfur-containing compounds.
Temperature 100 K (Cryogenic)Reduces thermal motion (ellipsoids), improving the precision of bond lengths and H-atom positioning.
Resolution

Å or better
Required to resolve the electron density of the C-H...F interactions.
Strategy

and

scans
Ensures 100% completeness and high redundancy for accurate intensity measurement.

Structural Elucidation (The Core Analysis)

Based on crystallographic data for the formula C₈H₈FNO₃S and analogous arylsulfonylacetamides, the structure typically crystallizes in orthorhombic or monoclinic systems. A reported phase for this formula exists in the non-centrosymmetric space group Pna2₁ .

Molecular Conformation

The conformation is defined by the torsion angle around the


 and 

bonds.
  • The "L-Shape": Sulfonylacetamides generally adopt an L-shaped geometry where the phenyl ring and the amide plane are twisted relative to each other.

  • Ortho-Effect: The 2-fluoro substituent introduces steric bulk and electrostatic repulsion with the sulfonyl oxygens. Expect the torsion angle

    
     to deviate significantly from ideal geometry to minimize O...F repulsion.
    
Supramolecular Architecture

The crystal packing is dominated by a hierarchy of intermolecular interactions.

1. Primary Interaction (The "Ribbon"): The amide group (


) is a self-complementary donor/acceptor system.
  • Interaction:

    
     (Sulfonyl acceptor) or 
    
    
    
    (Carbonyl acceptor).
  • Pattern: In sulfonylacetamides, the sulfonyl oxygen is a potent acceptor. Expect the formation of

    
     or 
    
    
    
    motifs linking molecules into infinite 1D chains or ribbons running parallel to a crystallographic axis (often the shortest axis, e.g., b-axis).

2. Secondary Interaction (Fluorine Contacts):

  • Interaction:

    
    .
    
  • Significance: The fluorine atom acts as a weak hydrogen bond acceptor. These interactions often cross-link the primary amide ribbons into 2D sheets or a 3D network. The directional nature of C-H...F interactions is critical for the stability of the Pna2₁ packing.

Hirshfeld Surface Analysis

To quantify the "2-Fluoro" effect, Hirshfeld surface analysis (using CrystalExplorer) is the standard validation method.

  • 
     Surface:  Look for deep red spots near the amide Hydrogen (donor) and Sulfonyl Oxygen (acceptor).
    
  • Fingerprint Plot:

    • H...O / O...H: Two sharp spikes (typically 40-50% of surface area) representing the strong H-bonds.

    • H...F / F...H: A distinct feature (wings) representing the fluorine interactions. In 2-fluoro derivatives, this contribution is typically 10-15%, significantly higher than in non-fluorinated analogs.

Visualization of Structural Logic

Diagram 1: Crystallization & Analysis Workflow

G Start Start: 2-Fluorobenzenesulfinate Synth Alkylation (Cl-CH2-CONH2) Reflux EtOH/H2O Start->Synth Crude Crude Product (Precipitate) Synth->Crude Cryst Slow Evaporation (EtOH/Water 4:1) Crude->Cryst Recrystallization XRD Single Crystal XRD (Mo Kα, 100K) Cryst->XRD Block/Prism Crystals Solve Structure Solution (SHELXT / Olex2) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine Analysis Hirshfeld & Packing Analysis Refine->Analysis

Caption: Step-by-step workflow from synthesis to structural validation.

Diagram 2: Supramolecular Assembly Logic

G Mol 2-[(2-F-Ph)SO2]acetamide Amide Amide Group (Donor) Mol->Amide Sulfonyl Sulfonyl Group (Acceptor) Mol->Sulfonyl Fluoro 2-Fluoro Substituent (Weak Acceptor) Mol->Fluoro Chain 1D Infinite Chains (C(4) Motif) Amide->Chain N-H...O=S (Strong H-bond) Sulfonyl->Chain Sheet 2D Sheets (Layered Packing) Fluoro->Sheet Chain->Sheet C-H...F (Weak Interaction)

Caption: Hierarchy of intermolecular forces driving the crystal packing.

Physicochemical Implications

The crystal structure directly informs the physicochemical stability of the compound:

  • Solubility: The strong intermolecular hydrogen bond network (N-H...O=S) typically results in high lattice energy, correlating with lower aqueous solubility compared to non-sulfonated analogs.

  • Melting Point: Expect a sharp melting point (typically

    
     for this class) due to the ordered packing.
    
  • Stability: The 2-fluoro substituent protects the ortho-position from metabolic oxidation, potentially enhancing metabolic stability in drug discovery contexts.

References

  • General Methodology: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32. Link

  • Analogous Structure (4-Fluoro): Zhu, X., Wang, Y., & Huang, W. L. (2005). "Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide." Z. Kristallogr. NCS, 220, 557.
  • Sulfonylacetamide Class: Fun, H.-K., et al. (2012). "N-[(4-Chlorophenyl)sulfonyl]acetamide." Acta Crystallographica Section E, 68(9), o2626. Link

Sources

Methodological & Application

Application Notes and Protocols for 2-[(2-Fluorophenyl)sulfonyl]acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of 2-[(2-Fluorophenyl)sulfonyl]acetamide

Within the expansive toolkit of modern organic synthesis, sulfonamides and their derivatives have carved a significant niche, not only as crucial pharmacophores in medicinal chemistry but also as versatile catalysts and reagents. This guide focuses on a specific, yet intriguing molecule: 2-[(2-Fluorophenyl)sulfonyl]acetamide. While direct organocatalytic applications of this particular achiral acetamide are not yet prevalent in the peer-reviewed literature, the broader class of arylsulfonylacetamides has emerged as a powerhouse of reactivity in novel synthetic transformations.

This document provides a comprehensive overview of the current, state-of-the-art application of arylsulfonylacetamides as bifunctional reagents in photoredox catalysis. Furthermore, we will explore the conceptual framework for the potential organocatalytic activity of 2-[(2-Fluorophenyl)sulfonyl]acetamide, drawing parallels with established sulfonamide-based organocatalysts. Finally, a detailed, research-grade protocol for the synthesis of the title compound is provided to facilitate its investigation in novel synthetic contexts.

Application Note 1: Arylsulfonylacetamides as Bifunctional Reagents in Photoredox-Catalyzed Alkene Aminoarylation

A significant recent development has been the use of arylsulfonylacetamides as versatile reagents for the difunctionalization of alkenes. Specifically, in the presence of a photocatalyst, they can furnish both an amine and an aryl group for the net aminoarylation of an alkene. This transformation is of high value as the resulting arylethylamine motif is a cornerstone of many pharmaceuticals and biologically active molecules.

Mechanistic Insights into Alkene Aminoarylation

The reaction is initiated by the single-electron oxidation of an alkene by an excited-state photocatalyst. The resulting radical cation is then trapped by the nucleophilic nitrogen of the arylsulfonylacetamide. This is followed by a regioselective radical cyclization onto the ipso-position of the arene. The final product is formed after desulfonylation, which regenerates the catalyst. The entire process showcases the utility of arylsulfonylacetamides as reagents that can deliver both C-N and C-C bond formation in a single operation.[1]

G cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star PC_star->PC SET PC_reduced Reduced PC PC_star->PC_reduced Alkene Alkene (I) Radical_Cation Alkene Radical Cation Alkene->Radical_Cation Oxidation ASA Arylsulfonylacetamide (II) Intermediate_III β-Alkyl Radical (III) Radical_Cation->Intermediate_III + ASA (II) Intermediate_IV Cyclized Intermediate (IV) Intermediate_III->Intermediate_IV Regioselective Cyclization Product Aminoarylation Product (VII) Intermediate_IV->Product Desulfonylation Intermediate_IV->PC_reduced Catalyst Turnover

Caption: Proposed mechanism for photoredox-catalyzed alkene aminoarylation.

Experimental Protocol: General Procedure for Alkene Aminoarylation

This protocol is a representative example for the photocatalytic aminoarylation of alkenes using an arylsulfonylacetamide.

Materials:

  • Alkene (1.0 equiv)

  • Arylsulfonylacetamide (e.g., 2-[(2-Fluorophenyl)sulfonyl]acetamide) (1.5 equiv)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1-2 mol%)

  • Solvent (e.g., degassed DMSO or MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (450 nm)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), the arylsulfonylacetamide (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002-0.004 mmol, 1-2 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen) three times.

  • Add the degassed solvent (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired aminoarylated product.

Data Presentation: Scope of the Aminoarylation Reaction

The following table summarizes the typical scope of this transformation with respect to the alkene and arylsulfonylacetamide coupling partners.

EntryAlkene SubstrateArylsulfonylacetamideProduct Yield (%)
1StyreneN-Phenylsulfonylacetamide85
24-MethylstyreneN-(4-chlorophenyl)sulfonylacetamide78
3CyclohexeneN-(2-fluorophenyl)sulfonylacetamide65 (expected)
41-OcteneN-Phenylsulfonylacetamide72

Note: The yield for the reaction with 2-[(2-Fluorophenyl)sulfonyl]acetamide is an expected value based on the reactivity of similar substrates, as specific data for this exact reagent was not found in the initial literature survey.

Conceptual Framework: Exploring the Potential for Organocatalytic Activity

While the role of 2-[(2-Fluorophenyl)sulfonyl]acetamide as a reagent in photoredox catalysis is established, its potential as a direct organocatalyst remains an open area of research. The broader class of sulfonamides has seen significant use in organocatalysis, suggesting that the title compound may possess latent catalytic activity.

Sulfonamides in Organocatalysis

Chiral sulfonamides, particularly those derived from amino acids like proline, are well-established organocatalysts. They typically operate through hydrogen bonding interactions, where the acidic N-H proton of the sulfonamide can activate electrophiles, while a basic site elsewhere in the molecule can activate the nucleophile. This dual activation model is highly effective in a range of asymmetric transformations.

G Catalyst 2-[(2-Fluorophenyl)sulfonyl]acetamide Acidic N-H Basic C=O Electrophile Electrophile (e.g., Aldehyde) Catalyst:f1->Electrophile H-Bond Activation Nucleophile Nucleophile (e.g., Enol) Catalyst:f2->Nucleophile H-Bond Activation Transition_State Ternary Complex (Transition State) Catalyst->Transition_State Electrophile->Transition_State Nucleophile->Transition_State

Caption: Hypothetical dual activation by 2-[(2-Fluorophenyl)sulfonyl]acetamide.

Screening Protocol for Catalytic Activity

To investigate the potential organocatalytic activity of 2-[(2-Fluorophenyl)sulfonyl]acetamide, a researcher could employ the following general screening protocol using a model reaction, such as the Michael addition of a ketone to an enone.

Model Reaction: Michael addition of cyclohexanone to chalcone.

Materials:

  • Chalcone (1.0 equiv)

  • Cyclohexanone (5.0 equiv)

  • 2-[(2-Fluorophenyl)sulfonyl]acetamide (Catalyst, 10-20 mol%)

  • Solvent (e.g., Toluene, CH2Cl2, THF)

  • Temperature range: Room temperature to 60 °C

Procedure:

  • To a series of reaction vials, add chalcone (0.1 mmol, 1.0 equiv) and the catalyst (0.01-0.02 mmol, 10-20 mol%).

  • Add the solvent (1.0 mL) to each vial.

  • Add cyclohexanone (0.5 mmol, 5.0 equiv) to each vial.

  • Stir the reactions at the desired temperature.

  • Monitor the reactions at set time points (e.g., 12, 24, 48 hours) by taking aliquots and analyzing by TLC or GC-MS.

  • A control reaction without the catalyst should be run in parallel to determine the background reaction rate.

  • If product formation is observed, perform a catalyst loading and solvent screen to optimize the reaction conditions.

Synthesis Protocol: Preparation of 2-[(2-Fluorophenyl)sulfonyl]acetamide

The following is a plausible two-step synthesis for 2-[(2-Fluorophenyl)sulfonyl]acetamide based on standard synthetic methodologies.

G cluster_0 Synthesis Workflow Start 2-Fluorobenzenesulfonyl chloride Intermediate Ethyl 2-[(2-fluorophenyl)sulfonyl]acetate Start->Intermediate Step 1: Esterification with Ethyl 2-chloroacetate Product 2-[(2-Fluorophenyl)sulfonyl]acetamide Intermediate->Product Step 2: Ammonolysis Ammonia Aqueous Ammonia Ammonia->Product

Caption: Synthetic workflow for 2-[(2-Fluorophenyl)sulfonyl]acetamide.

Step 1: Synthesis of Ethyl 2-[(2-fluorophenyl)sulfonyl]acetate

Materials:

  • 2-Fluorobenzenesulfonyl chloride (1.0 equiv)

  • Ethyl 2-chloroacetate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve 2-fluorobenzenesulfonyl chloride (10 mmol, 1.0 equiv) in DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (12 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Add ethyl 2-chloroacetate (11 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester.

Step 2: Synthesis of 2-[(2-Fluorophenyl)sulfonyl]acetamide

Materials:

  • Ethyl 2-[(2-fluorophenyl)sulfonyl]acetate (1.0 equiv)

  • Aqueous ammonia (28-30% solution, excess)

  • Methanol as co-solvent

Procedure:

  • Dissolve ethyl 2-[(2-fluorophenyl)sulfonyl]acetate (5 mmol, 1.0 equiv) in methanol (20 mL) in a pressure-resistant flask.

  • Add aqueous ammonia (20 mL, excess) to the solution.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting aqueous solution may be extracted with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-[(2-Fluorophenyl)sulfonyl]acetamide.

References

  • Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation. Science. [Link]

Sources

Advanced Formulation Strategies for 2-[(2-Fluorophenyl)sulfonyl]acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formulation protocols for 2-[(2-Fluorophenyl)sulfonyl]acetamide , a representative sulfonylacetamide derivative often investigated as a pharmacophore in anticonvulsant discovery and herbicide intermediates. Due to the unique electron-withdrawing environment created by the vicinal sulfonyl and carbonyl moieties, this molecule presents distinct challenges in solubility , polymorphism , and chemical stability (specifically active methylene reactivity).

This document moves beyond standard generic advice, providing actionable protocols for solubility enhancement, solid-state stabilization, and analytical validation.

Physicochemical Profiling & Pre-formulation

Before initiating formulation, one must understand the molecular behavior dictated by the (2-Fluorophenyl)-SO₂-CH₂-CO-NH₂ scaffold.

Molecular Architecture & Challenges

The molecule contains an "active methylene" bridge (


) flanked by two strong electron-withdrawing groups (sulfonyl and carbonyl).
PropertyValue (Predicted/Typical)Formulation Implication
Molecular Weight ~231.24 g/mol Small molecule, favorable for oral absorption if solubilized.
LogP 0.8 – 1.2Moderately lipophilic. Permeability is likely good, but solubility is the limiting factor (BCS Class II).
pKa (Methylene) ~11–12The

-protons are weakly acidic. Avoid strong bases in formulation to prevent carbanion formation and subsequent degradation.
Crystal Lattice High Lattice EnergySulfonyl and amide groups form strong intermolecular H-bonds, leading to high melting points and poor aqueous solubility.
Stability Considerations (The "Active Methylene" Trap)

Critical Insight: Unlike simple amides, the methylene protons in this compound are activated. In the presence of basic excipients (e.g., Sodium Lauryl Sulfate at high pH, Magnesium Stearate), the compound can undergo degradation via:

  • Hydrolysis: Cleavage of the amide bond.

  • Condensation: Aldol-like reactions at the methylene carbon.

Recommendation: Maintain formulation micro-environment pH between 4.5 and 6.5 . Avoid alkaline disintegrants (e.g., Sodium Starch Glycolate) if compatibility data is absent.

Formulation Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal formulation strategy based on pre-formulation data.

FormulationDecision Start Start: 2-[(2-Fluorophenyl)sulfonyl]acetamide SolubilityCheck Aqueous Solubility < 100 µg/mL? Start->SolubilityCheck DoseReq Target Dose > 50 mg? SolubilityCheck->DoseReq Yes (Insoluble) SimpleMix Standard Wet Granulation SolubilityCheck->SimpleMix No (Soluble) Micronization Strategy A: Micronization (Jet Milling) DoseReq->Micronization No (Low Dose) ASD Strategy B: Amorphous Solid Dispersion (HME/Spray Drying) DoseReq->ASD Yes (High Dose) LogPCheck LogP > 3? DoseReq->LogPCheck High Dose Cosolvent Strategy C: Co-solvent/Surfactant System (Softgel) LogPCheck->ASD No (LogP < 3) LogPCheck->Cosolvent Yes (Lipophilic)

Figure 1: Formulation selection logic. For sulfonylacetamides (LogP ~1.0), Amorphous Solid Dispersion (ASD) is often preferred over lipid systems.

Detailed Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To disrupt the crystal lattice and stabilize the amorphous form using a polymer matrix, enhancing dissolution rates via the "Spring and Parachute" effect.

Materials:

  • API: 2-[(2-Fluorophenyl)sulfonyl]acetamide

  • Polymer: HPMCAS-LF (Hypromellose Acetate Succinate) - Selected for acidic protection and solubility enhancement.

  • Solvent: Acetone:Water (90:10 v/v) or Methanol:DCM (1:1).

Step-by-Step Methodology:

  • Feed Solution Preparation:

    • Dissolve the polymer in the solvent system to achieve a 10% w/v concentration.

    • Add the API to achieve a 1:3 drug-to-polymer ratio.

    • Expert Tip: Maintain the solution at 25°C. Do not heat above 40°C to avoid degrading the sulfonamide moiety.

  • Spray Drying Parameters (Büchi B-290 Scale):

    • Inlet Temperature: 85°C (Low enough to prevent thermal degradation).

    • Outlet Temperature: 50–55°C.

    • Aspirator: 100%.[1]

    • Pump Rate: 20% (Adjust to maintain outlet temp).

  • Secondary Drying:

    • The spray-dried powder contains residual solvent.

    • Vacuum dry at 40°C for 24 hours.

  • Solid State Verification:

    • Perform PXRD (Powder X-Ray Diffraction) . The absence of sharp Bragg peaks confirms amorphization.

    • Perform DSC (Differential Scanning Calorimetry) . Look for a single Glass Transition Temperature (

      
      ).
      
Protocol B: Nanosuspension via Media Milling

Objective: If the amorphous form is chemically unstable, reduce particle size to <200 nm to increase surface area and saturation solubility (


).

Materials:

  • API: Micronized powder.

  • Stabilizer: HPC-SL (Hydroxypropyl Cellulose) 2% w/v + SDS (Sodium Dodecyl Sulfate) 0.1% w/v.

  • Media: Zirconia beads (0.5 mm).

Workflow:

  • Pre-dispersion: Disperse API (5% w/v) in the stabilizer solution using a high-shear mixer (Ultra-Turrax) at 5000 rpm for 5 mins.

  • Milling: Transfer to a bead mill (e.g., Netzsch MicroCer).

    • Speed: 2000 rpm.

    • Duration: 60–90 minutes.

    • Temp Control: Keep jacket temperature < 15°C to prevent Ostwald ripening.

  • Harvesting: Separate beads via filtration.

  • Lyophilization: Add cryoprotectant (Mannitol 5%) and freeze-dry to obtain a redispersible powder.

Analytical Quality Control

Validating the formulation requires specific attention to the sulfonyl-acetamide linkage.

HPLC Method for Stability Indicating Assay

Standard C18 columns may retain the lipophilic fluorophenyl group too strongly.

  • Column: Phenyl-Hexyl or C8 column (150 x 4.6 mm, 3.5 µm). Reason: Better selectivity for aromatic sulfonamides.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl ring absorption).

Dissolution Testing (Biorelevant)

Do not use simple water. Use FaSSIF (Fasted State Simulated Intestinal Fluid) to mimic in vivo solubilization by bile salts.

ParameterSetting
Apparatus USP II (Paddle)
Speed 75 RPM
Media FaSSIF (pH 6.5)
Volume 500 mL
Temp 37°C ± 0.5°C

Mechanism of Action: Solubility Enhancement

The following diagram illustrates how the ASD strategy improves the bioavailability of the sulfonylacetamide compound compared to the crystalline form.

Mechanism Crystalline Crystalline API (High Lattice Energy) Supersaturation Supersaturated Solution (Spring Effect) Crystalline->Supersaturation Slow Dissolution Amorphous Amorphous ASD (High Free Energy) Amorphous->Supersaturation Rapid Dissolution Precipitation Precipitation (Crystal Growth) Supersaturation->Precipitation Natural Tendency Absorption Intestinal Absorption Supersaturation->Absorption Bioavailability Polymer Polymer Inhibition (Parachute Effect) Polymer->Precipitation Blocks Nucleation

Figure 2: The "Spring and Parachute" kinetic model. The ASD generates high supersaturation (Spring), while the HPMCAS polymer inhibits re-crystallization (Parachute).

References

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link

  • Lipinski, C. A. (2002). Poor aqueous solubility — an industry wide problem in drug discovery. American Pharmaceutical Review, 5, 82-85.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

  • PubChem Compound Summary. (2025). N-(2-Fluorophenyl)acetamide and related Sulfonyl derivatives. National Center for Biotechnology Information. Link

(Note: Specific literature on "2-[(2-Fluorophenyl)sulfonyl]acetamide" is limited; protocols are derived from validated methodologies for structurally homologous sulfonyl-alkanamides.)

Sources

Strategic Oxidation of Sulfides to Sulfones in Acetamide-Bearing Molecules: Reagents, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The sulfone moiety is a cornerstone in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates.[1][2][3] Its synthesis via the oxidation of a corresponding sulfide is a fundamental and widely employed transformation.[1][2][4] However, when the substrate molecule contains sensitive functional groups, such as the ubiquitous acetamide, the choice of oxidizing agent and reaction conditions becomes critical to prevent unwanted side reactions and ensure high yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols required for the selective oxidation of sulfides to sulfones in the presence of acetamide functionality. We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer troubleshooting insights to navigate this crucial synthetic step with precision and confidence.

Introduction: The Significance of Sulfones and the Acetamide Challenge

Sulfones (R-SO₂-R') are organosulfur compounds characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[4] In drug design, the sulfone group acts as a potent hydrogen bond acceptor and a metabolically stable isostere for other functional groups. Its strong electron-withdrawing nature can significantly impact a molecule's polarity, solubility, and receptor binding affinity.[2]

The most direct route to sulfones is the oxidation of sulfides, which proceeds through a sulfoxide intermediate.[4] While the acetamide group is generally robust and non-redox active under many conditions, the challenge lies in selecting an oxidation protocol that is potent enough to drive the reaction to the sulfone stage without inducing hydrolysis of the amide bond or other unintended transformations. This guide focuses on methods that offer high functional group tolerance, ensuring the integrity of the acetamide moiety throughout the oxidation process.[5]

The Oxidation Pathway: From Sulfide to Sulfone

The conversion is a two-step oxidation process. The initial oxidation of the sulfide yields a sulfoxide. A second oxidation step elevates the sulfoxide to the final sulfone.

Most strong oxidizing agents will convert a sulfide directly to a sulfone without allowing for the isolation of the sulfoxide intermediate.[6] Achieving the sulfone requires sufficient oxidizing potential and often a stoichiometric excess of the reagent to ensure the complete conversion of both the starting sulfide and the intermediate sulfoxide.

G Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide [O] Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone [O]

Figure 1: General workflow for the oxidation of a sulfide to a sulfone.

Reagent Selection: A Comparative Analysis for Acetamide Compatibility

The choice of oxidant is the most critical decision in this synthesis. The ideal reagent should be effective, selective, safe, and generate manageable byproducts. Below is a comparative analysis of common reagents suitable for this transformation.

Reagent SystemKey AdvantagesKey Considerations & Limitations
Hydrogen Peroxide (H₂O₂) "Green" oxidant (byproduct is water), cost-effective, readily available.[7][8][9]Often requires a catalyst (e.g., Na₂WO₄, Mo(VI), V₂O₅) or acidic medium (e.g., Acetic Acid) for efficient conversion to the sulfone.[8][10][11][12] Reaction times can be long.
m-CPBA Highly effective, fast reactions, commercially available, and well-documented.[13]Requires >2 equivalents for full conversion.[8] Can be shock-sensitive. The byproduct, m-chlorobenzoic acid, must be removed during workup.
KMnO₄ / NaIO₄ Excellent functional group tolerance under neutral conditions, including amides, alcohols, and double bonds.[5]A stoichiometric system that generates inorganic manganese dioxide (MnO₂) waste, which must be filtered off.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Stable, inexpensive, water-soluble solid; easy to handle.Reactions are often run in polar protic solvents like methanol/water, which may require adjustments for substrates with poor solubility.
NaClO₂ / HCl (in situ ClO₂) Overcomes substrate solubility issues associated with aqueous oxidants by operating in organic solvents.[13]Chlorine dioxide is a toxic gas; the reaction must be performed in a well-ventilated fume hood.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing reliable methods for the oxidation of sulfide-bearing acetamides.

Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid

Principle: This classic method utilizes inexpensive reagents to perform the oxidation. Acetic acid serves as both a solvent and a catalyst, activating the hydrogen peroxide for the efficient conversion of the sulfide to the sulfone.[8]

Materials and Reagents:

ReagentFormulaAmount (for 1 mmol substrate)
Sulfide-Acetamide Substrate-1.0 mmol
Glacial Acetic AcidCH₃COOH5 - 10 mL
Hydrogen Peroxide (30-35% aq.)H₂O₂~2.5 - 3.0 mmol (2.5-3 eq.)
Sodium Bicarbonate (Sat. Soln.)NaHCO₃As needed for neutralization
Ethyl AcetateC₄H₈O₂For extraction
Anhydrous Sodium SulfateNa₂SO₄For drying

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfide-acetamide substrate (1.0 mmol).

  • Dissolution: Add glacial acetic acid (5-10 mL) and stir until the substrate is fully dissolved.

  • Oxidant Addition: Carefully add the hydrogen peroxide (2.5-3.0 mmol) dropwise to the stirring solution at room temperature. An exotherm may be observed. If necessary, use an ice bath to maintain the temperature below 40°C.

  • Reaction: Allow the reaction to stir at room temperature or heat gently (e.g., 50-60°C) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material and the sulfoxide intermediate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Selective Oxidation with Potassium Permanganate and Sodium Periodate

Principle: This robust method leverages a dual-oxidant system under neutral conditions, providing excellent selectivity and tolerance for sensitive functional groups like amides and alcohols.[5] The periodate first oxidizes the sulfide to the sulfoxide, which is then rapidly oxidized by the permanganate to the sulfone.

Materials and Reagents:

ReagentFormulaAmount (for 1 mmol substrate)
Sulfide-Acetamide Substrate-1.0 mmol
Potassium PermanganateKMnO₄1.0 mmol (1 eq.)
Sodium PeriodateNaIO₄1.0 mmol (1 eq.)
Magnesium SulfateMgSO₄~1 g (desiccant/buffer)
Acetone/WaterC₃H₆O / H₂OSolvent mixture (e.g., 4:1)
Celite®-For filtration

Procedure:

  • Setup: To a solution of the sulfide-acetamide substrate (1.0 mmol) in acetone (10-15 mL), add magnesium sulfate (~1 g).

  • Oxidant Solution: In a separate flask, prepare a solution of sodium periodate (1.0 mmol) and potassium permanganate (1.0 mmol) in water (5 mL).

  • Oxidant Addition: Add the aqueous oxidant solution dropwise to the vigorously stirring substrate solution over 10-15 minutes. A brown precipitate of manganese dioxide (MnO₂) will form immediately.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a few drops of ethylene glycol to consume any excess permanganate.

  • Filtration: Dilute the mixture with acetone and filter through a pad of Celite® to remove the MnO₂ precipitate and magnesium sulfate. Wash the filter cake thoroughly with additional acetone.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Workflow Visualization and Troubleshooting

A systematic approach is key to successful synthesis. The following workflow and troubleshooting guide are based on common challenges encountered in the field.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Select Reagent System Based on Substrate Setup Dissolve Substrate in Appropriate Solvent Prep->Setup AddOxidant Add Oxidant Dropwise (Control Temperature) Setup->AddOxidant Monitor Monitor by TLC/LC-MS AddOxidant->Monitor Quench Quench Excess Oxidant Monitor->Quench Reaction Complete Extract Extract & Wash Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify

Figure 2: A generalized experimental workflow for sulfide oxidation.

Troubleshooting Guide:

  • Problem: Incomplete oxidation (sulfoxide remains).

    • Cause: Insufficient oxidant, low reaction temperature, or short reaction time.

    • Solution: Add an additional portion (0.2-0.5 equivalents) of the oxidant and continue monitoring. If the reaction has stalled, a moderate increase in temperature may be required. For future runs, ensure at least 2.5 equivalents of the oxidant are used.

  • Problem: Low yield after work-up.

    • Cause: Product may be partially water-soluble, especially if the molecule is small and polar. The acetamide and sulfone groups increase water solubility.

    • Solution: During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Increase the number of extractions (e.g., to 5 x 20 mL).

  • Problem: Evidence of acetamide hydrolysis (amine product observed).

    • Cause: Reaction conditions were too harsh (e.g., prolonged heating in strong acid or exposure to strong base during work-up).

    • Solution: Switch to a neutral oxidation system like KMnO₄/NaIO₄.[5] During work-up with acidic reagents, use a milder base like sodium bicarbonate for neutralization and avoid prolonged exposure.

Conclusion

The oxidation of sulfides to sulfones in the presence of an acetamide group is a highly achievable transformation with the correct choice of reagents and meticulous control of reaction conditions. While powerful oxidants like m-CPBA offer speed, systems such as hydrogen peroxide in acetic acid provide a greener and more cost-effective alternative. For substrates with multiple sensitive functionalities, the neutral KMnO₄/NaIO₄ system stands out for its exceptional tolerance. By understanding the principles behind each method and following robust, validated protocols, researchers can confidently incorporate the valuable sulfone functional group into complex, acetamide-bearing molecules, advancing their research and drug development programs.

References

  • Bahrami, K., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules. [Link]

  • Purrington, S. T., & Glenn, A. G. (1985). MILD SELECTIVE OXIDATION OF SULFIDES TO SULFONES. Organic Preparations and Procedures International. [Link]

  • Pearson Study Prep. (2015). Oxidation of Sulfides. YouTube. [Link]

  • Itabashi, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfone. Wikipedia. [Link]

  • Reddit. (2021). Conversion of sulfide to sulfone? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts. [Link]

  • Al-Zaydi, S. A. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]

  • Wang, L., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. [Link]

  • Singh, A. K., et al. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Tetrahedron Letters. [Link]

  • Sato, K., et al. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. The Journal of Organic Chemistry. [Link]

Sources

Solvent selection for reactions involving 2-[(2-Fluorophenyl)sulfonyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Executive Summary

The selection of an appropriate solvent is a critical parameter that dictates the success of a chemical reaction, influencing solubility, reaction kinetics, and product purity. This guide provides a comprehensive framework for selecting solvents for reactions involving 2-[(2-Fluorophenyl)sulfonyl]acetamide. We will analyze the molecule's structural features to predict its behavior in various solvent systems and provide detailed protocols for both solvent screening and specific chemical transformations. The methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to make informed, rational decisions, thereby optimizing reaction outcomes and accelerating research timelines.

Introduction: The Central Role of the Solvent

In any chemical transformation, the solvent is not merely an inert medium but an active participant that can profoundly influence the reaction pathway.[1] Its effects are governed by a range of physical and chemical properties, including polarity, proticity, dielectric constant, and coordinating ability.[1] A judicious choice of solvent can enhance the solubility of reactants, stabilize transition states to accelerate reaction rates, and even direct the regioselectivity or stereoselectivity of a reaction. Conversely, a suboptimal solvent can lead to poor yields, the formation of side products, or complete reaction failure.

The subject of this guide, 2-[(2-Fluorophenyl)sulfonyl]acetamide , is a molecule possessing three distinct functional regions that dictate its interactions with solvents and its overall reactivity:

  • The Sulfonamide Moiety (-SO₂NH-): This group is characterized by an acidic proton on the nitrogen, making it a site for deprotonation and subsequent nucleophilic attack (e.g., N-alkylation). The sulfonyl group is strongly electron-withdrawing.

  • The Acetamide Moiety (-C(O)CH₂-): The methylene protons adjacent to the sulfonyl group are activated and can be involved in condensation or substitution reactions. The amide itself can undergo hydrolysis or reduction under specific conditions.[2]

  • The 2-Fluorophenyl Ring: The fluorine atom, activated by the strongly withdrawing sulfonyl group, is a potential site for nucleophilic aromatic substitution (SₙAr).

Understanding how a solvent interacts with each of these functional domains is paramount for controlling the molecule's reactivity.

Physicochemical Properties & Solvent Interactions

Solute Analysis
  • Polarity: The molecule is highly polar due to the sulfonyl and amide groups, which contain electronegative oxygen and nitrogen atoms. This suggests good solubility in polar solvents.

  • Hydrogen Bonding:

    • H-Bond Donor: The N-H proton of the sulfonamide is a strong hydrogen bond donor. The N-H protons of the primary acetamide are also effective donors.

    • H-Bond Acceptor: The sulfonyl oxygens, the amide oxygen, and the fluorine atom are all potential hydrogen bond acceptors.

  • Acidity: The sulfonamide proton is significantly acidic (pKa typically in the range of 9-11), allowing for deprotonation with a suitable base.

Predicted Solubility Profile

A preliminary assessment of solubility is crucial for selecting a reaction medium. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. An experimental protocol for quantitative determination follows.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar functional groups of the solute.[3]
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Moderate to HighCapable of hydrogen bonding with the solute as both donor and acceptor. Solubility in water may be limited by the hydrophobic phenyl ring.[4][5]
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), DioxaneModerateModerate polarity and hydrogen bond accepting ability. 2-MeTHF is a greener alternative to THF.[6]
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to LowModerate polarity but weak hydrogen bonding capabilities. Often used in synthesis involving similar structures.[7]
Nonpolar Toluene, HexanesLow to InsolubleLacks the polarity and hydrogen bonding ability to effectively solvate the polar solute. Toluene may be used at high temperatures.[8]
Protocol for Experimental Solubility Determination

Objective: To quantitatively determine the solubility of 2-[(2-Fluorophenyl)sulfonyl]acetamide in a range of solvents at ambient temperature.

Materials:

  • 2-[(2-Fluorophenyl)sulfonyl]acetamide

  • Selected solvents (e.g., DMF, DMSO, MeCN, MeOH, EtOH, Water, THF, DCM, Toluene)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • HPLC or other suitable analytical instrument

Procedure:

  • Add a pre-weighed amount of the solvent (e.g., 1.0 mL) to a vial containing a magnetic stir bar.

  • Incrementally add small, accurately weighed portions of 2-[(2-Fluorophenyl)sulfonyl]acetamide to the vial while stirring vigorously at a constant temperature (e.g., 25 °C).

  • Continue adding the solute until a saturated solution is achieved (i.e., solid material remains undissolved for at least 1 hour).

  • Allow the suspension to stir for an additional 2-4 hours to ensure equilibrium is reached.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter into a clean, pre-weighed vial to remove any undissolved solids.

  • Determine the mass of the filtered solution.

  • Evaporate the solvent under reduced pressure and weigh the remaining solid.

  • Calculate the solubility in mg/mL or mol/L.

Solvent Selection for Key Transformations

The choice of solvent is intrinsically linked to the reaction mechanism. Below, we discuss solvent selection strategies for plausible reactions involving 2-[(2-Fluorophenyl)sulfonyl]acetamide.

N-Alkylation of the Sulfonamide

This reaction typically proceeds via an Sₙ2 mechanism, where the sulfonamide is first deprotonated by a base to form a nucleophilic anion, which then attacks an alkyl halide or other electrophile.

Mechanism: R-SO₂NH₂ + Base → [R-SO₂NH]⁻ + Base-H⁺ [R-SO₂NH]⁻ + R'-X → R-SO₂NHR' + X⁻

Solvent Considerations:

  • The transition state involves a charge-dispersed anion.

  • Polar aprotic solvents like DMF, DMSO, and Acetonitrile are highly recommended.[3][9] These solvents effectively solvate the counter-ion of the base (e.g., K⁺, Na⁺) but do not strongly solvate the sulfonamide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the reaction rate.[3]

  • Polar protic solvents (e.g., ethanol, water) should generally be avoided. They can form strong hydrogen bonds with the sulfonamide anion, stabilizing it and reducing its nucleophilicity.[3] Furthermore, they can react with highly reactive alkylating agents.

  • For thermal alkylations using less reactive electrophiles like trichloroacetimidates, higher-boiling nonpolar solvents such as toluene may be required to reach the necessary reaction temperatures.[8]

Diagram 1: Logical Workflow for Solvent Selection

Solvent_Selection_Workflow A Analyze Solute Structure (Polarity, H-Bonding, pKa) B Define Reaction Type (e.g., SN2, SNAr, Condensation) A->B C Analyze Reaction Mechanism & Transition State (TS) B->C E Hypothesize Solvent Effects (Stabilization of Reactants vs. TS) C->E D Consult Solvent Property Tables (Polarity, Dielectric Constant) D->E G Select Candidate Solvents (Polar Aprotic, Protic, Nonpolar) E->G F Consider Practical Factors (Solubility, Boiling Point, Safety) F->G H Perform Small-Scale Screening Experiment G->H I Analyze Results (Yield, Purity, Rate) H->I J Select Optimal Solvent & Scale-Up I->J

Caption: A decision-making flowchart for rational solvent selection.

Condensation Reactions at the α-Methylene Group

The methylene protons flanked by the sulfonyl and carbonyl groups are acidic and can be removed by a base to form a carbanion, which can then react with electrophiles like aldehydes or ketones (e.g., Knoevenagel condensation).

Solvent Considerations:

  • The reaction often involves ionic intermediates. The choice of solvent can influence the aggregation and reactivity of these intermediates.

  • In some cases, high-boiling point solvents or even neat conditions (no solvent) are used to drive the reaction to completion by removing a byproduct like water.[10][11]

  • When a solvent is used, choices can vary widely. Aprotic solvents like dioxane or DMF can be effective.[10] The presence of a base like potassium tert-butoxide is often crucial.[10]

  • The solubility of both the substrate and the aldehyde/ketone must be considered.

Experimental Protocols

Protocol 1: Solvent Screening for N-Alkylation with Benzyl Bromide

Objective: To identify the optimal solvent for the N-alkylation of 2-[(2-Fluorophenyl)sulfonyl]acetamide with benzyl bromide.

Materials:

  • 2-[(2-Fluorophenyl)sulfonyl]acetamide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Candidate solvents: DMF, Acetonitrile (MeCN), THF, Toluene

  • Small reaction vials with stir bars

  • TLC plates and appropriate eluent system (e.g., Ethyl Acetate/Hexanes)

  • LC-MS for conversion analysis

Procedure:

  • To each of four labeled reaction vials, add 2-[(2-Fluorophenyl)sulfonyl]acetamide (e.g., 50 mg, 1.0 eq).

  • To each vial, add powdered K₂CO₃ (1.5 eq).

  • Add a stir bar to each vial.

  • To each vial, add 1.0 mL of the respective solvent (DMF, MeCN, THF, Toluene).

  • Stir the mixtures at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) to each vial.

  • Heat all vials to a consistent temperature (e.g., 60 °C) and stir.

  • Monitor the reaction progress at set time intervals (e.g., 1h, 2h, 4h, 24h) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC and/or LC-MS.

  • Compare the conversion to the desired N-benzylated product across the different solvents to identify the most effective medium.

Diagram 2: Experimental Workflow for Solvent Screening

Screening_Workflow start Start prep Prepare 4 Vials: - Reactant (1.0 eq) - Base (1.5 eq) start->prep add_solvents Add Solvents: - Vial 1: DMF - Vial 2: MeCN - Vial 3: THF - Vial 4: Toluene prep->add_solvents add_reagent Add Electrophile (1.1 eq) to each vial add_solvents->add_reagent react Heat all vials to 60°C Stir and monitor add_reagent->react monitor Analyze Aliquots at 1h, 2h, 4h, 24h (TLC, LC-MS) react->monitor Sampling analyze Compare % Conversion & Purity Profile monitor->analyze end Identify Optimal Solvent analyze->end

Caption: Step-by-step workflow for parallel solvent screening.

Protocol 2: Optimized N-Alkylation in DMF

Objective: To perform a preparative scale N-alkylation of 2-[(2-Fluorophenyl)sulfonyl]acetamide using the optimized solvent from Protocol 1.

Materials:

  • 2-[(2-Fluorophenyl)sulfonyl]acetamide (e.g., 1.0 g, 1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous DMF (10 mL)

  • Ethyl acetate, Water, Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-[(2-Fluorophenyl)sulfonyl]acetamide and K₂CO₃.

  • Add anhydrous DMF via syringe and stir the resulting suspension.

  • Add benzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated product.

Troubleshooting Guide

Problem Potential Solvent-Related Cause Suggested Solution
Low or No Reactivity 1. Poor solubility of reactants. 2. Solvent is stabilizing the reactant more than the transition state (e.g., protic solvent in Sₙ2). 3. Reaction temperature is too low for the chosen solvent's boiling point.1. Switch to a solvent with higher dissolving power (e.g., from THF to DMF).[12] 2. For Sₙ2, switch from a protic to a polar aprotic solvent.[1] 3. Switch to a higher boiling solvent (e.g., from MeCN to Toluene) and increase the temperature.[8]
Formation of Side Products 1. Solvent is reactive (e.g., protic solvent reacting with electrophile). 2. Solvent polarity is favoring an undesired reaction pathway.1. Use an aprotic solvent.[13] 2. Systematically screen solvents of varying polarity to find one that favors the desired product.
Difficult Product Isolation High-boiling point solvent (e.g., DMSO, DMF) is difficult to remove.1. Perform an aqueous workup and extract the product into a lower-boiling organic solvent. 2. For DMSO, repeated washing with water is effective. 3. Consider lyophilization if the product is water-soluble.

Conclusion

The rational selection of a solvent is a cornerstone of successful reaction optimization. For 2-[(2-Fluorophenyl)sulfonyl]acetamide, the presence of polar, hydrogen-bonding functional groups suggests a general preference for polar solvents. However, the specific choice is intimately dependent on the reaction mechanism. For nucleophilic substitutions at the sulfonamide nitrogen, polar aprotic solvents like DMF and acetonitrile are superior. For condensation reactions, the optimal conditions may vary more widely. By combining theoretical analysis with systematic experimental screening, researchers can confidently identify the ideal solvent system to maximize yield, purity, and efficiency in their synthetic endeavors.

References

  • Conti, P., & Martino, G. (1979). Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetamide? [Link]

  • ResearchGate. (2025). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]

  • Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Asadi, P., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Bood, M., et al. (2020). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. RSC Publishing. [Link]

  • Degennaro, L., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari Aldo Moro. [Link]

  • National Institutes of Health. (n.d.). Acetamide. PubChem. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • ResearchGate. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

  • Ahmad, M., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central. [Link]

  • Catalán, J., et al. (2007). Effects of the 3- and 4-methoxy and acetamide substituents and solvent environment on the electronic properties of N-substituted 1,8-naphthalimide derivatives. PubMed. [Link]

  • Cysewski, P., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. [Link]

  • Allen, A. (n.d.). Acetamide: Structure, Properties and Uses. [Link]

  • Ittyerah, P. I., & Pandya, K. C. (n.d.). The condensation of aldehydes with amides. Indian Academy of Sciences. [Link]

  • Strom, B. L., et al. (2003). Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides. PubMed Central. [Link]

  • Bolotina, N., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PubMed Central. [Link]

  • Ittyerah, P. I., & Pandya, K. C. (n.d.). The condensation of aldehydes with amides. Indian Academy of Sciences. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PubMed Central. [Link]

  • Ittyerah, P. I., & Pandya, K. C. (n.d.). The condensation of aldehydes with amides. Indian Academy of Sciences. [Link]

  • Zhu, X., et al. (2025). Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide, C15H13F2NO2S. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-fluorophenyl)acetamide. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from 2-[(2-Fluorophenyl)sulfonyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted starting materials from 2-[(2-Fluorophenyl)sulfonyl]acetamide Role: Senior Application Scientist Format: Technical Support Center Guide (Q&A, Troubleshooting, Protocols)

Executive Summary

This guide addresses the purification of 2-[(2-Fluorophenyl)sulfonyl]acetamide (CAS: N/A for specific isomer, generic class sulfonylacetamides), a structural analog often synthesized via the nucleophilic substitution of 2-fluorobenzenethiol with 2-chloroacetamide , followed by oxidation.

Users frequently encounter difficulties removing unreacted starting materials due to the specific physicochemical properties of the sulfonylacetamide scaffold. This document provides targeted troubleshooting for removing 2-fluorobenzenethiol (thiol), 2-chloroacetamide (electrophile), and intermediate oxidation states (sulfides/sulfoxides).

Part 1: Critical Impurity Analysis

Before initiating purification, understand the physicochemical profile of your mixture.

ComponentRoleSolubility ProfileKey Risk/Property
2-[(2-Fluorophenyl)sulfonyl]acetamide Target Product Soluble in EtOAc, MeOH, DMSO. Slightly soluble in cold water. Acidic

-protons (pKa ~12-13).
Warning: Soluble in strong aqueous base (pH > 12).
2-Fluorobenzenethiol Starting MaterialSoluble in organics. Insoluble in water (neutral). Soluble in base (pKa ~6-7).Pungent "garlic" odor. Oxidizes to disulfide.
2-Chloroacetamide Starting MaterialHigh water solubility (52.5 g/L at 20°C).[1] Soluble in alcohol.Toxic.[1][2] Alkylating agent.
2-[(2-Fluorophenyl)thio]acetamide IntermediateSoluble in organics. Lower polarity than sulfone.Incomplete oxidation product.

Part 2: Troubleshooting & Protocols

Scenario 1: Persistent "Garlic" Odor (Thiol Contamination)

User Question: "Even after column chromatography, my product smells strongly of sulfur/garlic. How do I completely remove unreacted 2-fluorobenzenethiol?"

Scientist's Diagnosis: The thiol (2-fluorobenzenethiol) has a low odor threshold and can co-elute or streak on silica. Furthermore, thiols can oxidize to disulfides (bis(2-fluorophenyl)disulfide) on the column, which are non-polar and difficult to separate.

Corrective Protocol: The "Soft-Base" Wash Do not use strong base (1M NaOH) as it may deprotonate your product (pKa ~12), causing it to dissolve in the aqueous layer. Use a mild base to selectively ionize the thiol (pKa ~6).

  • Dissolve: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Extract the organic layer 3 times with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[3] NaHCO₃ (pH ~8.5) is basic enough to deprotonate the thiol (Ar-SH

      
       Ar-S⁻ 
      
      
      
      ), rendering it water-soluble, but not basic enough to deprotonate the sulfonylacetamide product.
  • Oxidative Quench (Optional but Recommended): If the smell persists, wash the organic layer once with a 0.5% aqueous Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[2][3] This rapidly oxidizes residual thiol to the water-soluble sulfonic acid. Caution: Do this quickly to avoid chlorinating the amide nitrogen.

  • Final Rinse: Wash with brine, dry over MgSO₄, and concentrate.

Citation: The acidity of


-sulfonyl acetamides allows for selective extraction protocols. See Gowda et al. for structural insights into the acidity of similar sulfonamide derivatives [1]. For thiol removal via oxidation, see standard organic synthesis protocols [2].
Scenario 2: Presence of Toxic Alkylating Agent

User Question: "My LC-MS shows a peak corresponding to 2-chloroacetamide. Since this is toxic, I need to lower it below ppm limits. It seems to co-crystallize with my product."

Scientist's Diagnosis: 2-Chloroacetamide is highly crystalline and can be occluded in the product crystal lattice. However, it has high water solubility (52.5 g/L), whereas your sulfonyl product is likely sparingly soluble in cold water.

Corrective Protocol: Aqueous Trituration Recrystallization from organic solvents often fails to remove highly soluble polar impurities. Water washing is superior here.

  • Slurry Formation: Suspend the crude solid in ice-cold water (10 mL per gram of solid).

  • Trituration: Stir vigorously for 30 minutes. 2-Chloroacetamide will dissolve; the lipophilic sulfonyl product will remain suspended.

  • Filtration: Filter the solid and wash the cake with two additional portions of cold water.

  • Verification: Check the filtrate by TLC or LC-MS. The 2-chloroacetamide should be in the aqueous phase.

Data Support: 2-Chloroacetamide solubility is approx.[1][2] 52.5 g/L at 20°C [3].[1][2] This high differential solubility compared to the aryl sulfone allows for effective removal via aqueous trituration.

Scenario 3: Incomplete Oxidation (Sulfide/Sulfoxide)

User Question: "I see a small impurity peak just before my product peak. I suspect it's the sulfide intermediate. How do I separate them?"

Scientist's Diagnosis: The oxidation of the sulfide (thioether) to the sulfone proceeds via the sulfoxide.

  • Sulfide: Non-polar.

  • Sulfoxide: Highly polar, chiral.

  • Sulfone (Product): Polar, crystalline. Separating the sulfide from the sulfone is best achieved via recrystallization rather than chromatography, as the polarity difference is significant.

Corrective Protocol: Polarity-Driven Recrystallization

  • Solvent Choice: Use Ethanol/Water (9:1) or Methanol .

  • Process: Dissolve the crude material in boiling ethanol. Add water dropwise until turbidity just persists, then cool slowly to 4°C.

  • Outcome: The sulfone (higher melting point, more symmetrical) typically crystallizes out, while the less polar sulfide and more soluble sulfoxide remain in the mother liquor.

  • Alternative: If the sulfide content is high (>5%), re-subject the material to oxidation (e.g., mCPBA or H₂O₂/Acetic Acid) to drive the reaction to completion rather than attempting difficult separation.

Part 3: Visualization & Workflow

Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Thiol + Chloroacetamide + Product) Step1 Step 1: Aqueous Workup Partition EtOAc / Water Start->Step1 Check1 Impurity Check: Is 2-Chloroacetamide present? Step1->Check1 Action1 Action: Aggressive Water Wash (2-Chloroacetamide is water soluble) Check1->Action1 Yes Step2 Step 2: Organic Layer Treatment Check1->Step2 No Action1->Step1 Repeat Check2 Impurity Check: Smell of Thiol? Step2->Check2 Action2 Action: Wash with sat. NaHCO3 (Deprotonates Thiol, keeps Product neutral) Check2->Action2 Yes Step3 Step 3: Isolation & Drying Check2->Step3 No Action2->Step2 Repeat Check3 Impurity Check: Sulfide/Sulfoxide present? Step3->Check3 Action3 Action: Recrystallization (EtOH/H2O) Check3->Action3 Yes Final Pure 2-[(2-Fluorophenyl)sulfonyl]acetamide Check3->Final No Action3->Final

Caption: Logical workflow for the stepwise removal of specific impurities based on solubility and pKa differences.

Part 4: References

  • Gowda, B. T., et al. (2007). Structure and acidity of sulfonamides and related compounds. National Institutes of Health (PMC). Available at: [Link]

  • Organic Syntheses. (1921). Preparation of Thiophenol and related purification. Org. Synth. 1921, 1,[4] 71. Available at: [Link]

  • PubChem. (2025). 2-Chloroacetamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Controlling pH sensitivity of 2-[(2-Fluorophenyl)sulfonyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(2-Fluorophenyl)sulfonyl]acetamide. We address common challenges related to its inherent pH sensitivity, offering troubleshooting protocols and foundational knowledge to ensure experimental success and data integrity.

Introduction: The Chemical Rationale for pH Sensitivity

2-[(2-Fluorophenyl)sulfonyl]acetamide belongs to the sulfonamide class of compounds. Its chemical behavior, particularly its solubility and stability, is dominated by the sulfonylacetamide functional group (-SO₂-NH-CO-). The powerful electron-withdrawing nature of the sulfonyl group (-SO₂) significantly increases the acidity of the adjacent amide proton. This makes the molecule a weak acid that can exist in either a neutral or an anionic (deprotonated) state depending on the ambient pH. This pH-dependent ionization is the primary driver of its sensitivity, impacting everything from solubility in aqueous buffers to stability in cell culture media. Understanding and controlling this property is critical for reproducible and meaningful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 2-[(2-Fluorophenyl)sulfonyl]acetamide considered pH-sensitive?

The molecule's pH sensitivity stems from the acidic proton on the nitrogen atom situated between the sulfonyl and acetyl groups. The strong electron-withdrawing effects of the adjacent sulfonyl (SO₂) and carbonyl (C=O) groups make this proton ionizable. In solutions with a pH above the molecule's pKa, it will deprotonate to form a more polar, water-soluble anion. Conversely, at a pH below its pKa, it exists predominantly in its less polar, neutral form, which often exhibits lower aqueous solubility.

Q2: What is the primary degradation pathway I should be concerned about?

Like many sulfonamides, the primary stability concern is hydrolysis, particularly under acidic conditions.[1][2] Acid catalysis can promote the cleavage of the sulfonamide (S-N) bond.[3] This reaction would yield 2-fluorophenylsulfonic acid and acetamide as degradation products. The rate of this hydrolysis is often accelerated at lower pH values (e.g., pH < 4) and at elevated temperatures.[4] Most sulfonamides show greater stability at neutral to alkaline pH.[1][2]

Q3: How should I prepare and store stock solutions of this compound?

To maximize stability and solubility, follow these guidelines:

  • Primary Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Store this stock at -20°C or -80°C, protected from light and moisture.

  • Aqueous Working Solutions: Prepare fresh daily. When diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media), be mindful of the potential for precipitation, especially if the final pH is neutral or acidic. Avoid using highly acidic buffers for dilution if possible. For consistent results, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions.

Q4: I am seeing poor solubility when diluting my compound into my assay buffer. Why is this happening? This is a classic challenge for compounds with poor aqueous solubility, a common trait for this class of molecules.[5][6] The issue is likely twofold: the compound's inherent low solubility in its neutral form and the potential for the buffer pH to be below the compound's pKa. When you dilute the highly concentrated DMSO stock into an aqueous environment, the compound can "crash out" or precipitate if its concentration exceeds its solubility limit at that specific pH. Strategies to overcome this are detailed in the Troubleshooting Guide below.

Troubleshooting Guide

This section addresses specific experimental problems with a focus on causal analysis and step-by-step solutions.

Problem 1: Low or Inconsistent Bioactivity in Cellular Assays
  • Symptoms: You observe lower-than-expected efficacy, or results vary significantly between replicate plates or experiments.

  • Primary Suspected Cause: The compound is degrading in the acidic microenvironment of the cell culture medium. Many standard media are buffered with a bicarbonate system and maintained at ~pH 7.4 in a CO₂ incubator, but cellular metabolic activity can create acidic microenvironments near the cell surface.[7]

  • Causality: If the compound degrades over the course of the assay (e.g., 24-72 hours), its effective concentration decreases over time, leading to inconsistent and artificially low potency measurements.

G cluster_0 cluster_1 Mitigation Strategies A Inconsistent Bioactivity Observed B Is the compound stable in your cell culture medium? A->B C Run a Medium Stability Assay (See Protocol 2) B->C Unsure D Is >90% of the parent compound remaining after 24h? C->D E Problem likely not stability-related. Investigate other variables (e.g., cell passage, reagent variability). D->E Yes F Implement a Mitigation Strategy D->F No G Re-run Bioassay F->G F1 1. Reduce Assay Duration: Test shorter incubation times. H Issue Resolved G->H F2 2. Replenish Compound: Perform partial media changes with fresh compound. F3 3. Use a Formulation Approach: Incorporate stabilizing excipients (e.g., cyclodextrins).

Caption: Troubleshooting workflow for inconsistent bioactivity.

Problem 2: Compound Precipitation in Aqueous Buffers
  • Symptoms: Upon diluting the DMSO stock into your aqueous assay buffer, the solution becomes cloudy or a visible precipitate forms.

  • Primary Suspected Cause: The aqueous buffer's pH is not optimal for solubility, and/or the final concentration exceeds the thermodynamic solubility limit.

  • Causality: Most organic molecules are "brick dust" APIs with inherently low water solubility.[5] For a weak acid like 2-[(2-Fluorophenyl)sulfonyl]acetamide, solubility is lowest at pH < pKa. Creating a supersaturated solution, even transiently, during dilution can lead to rapid precipitation.

  • pH Modification: The most direct approach is to adjust the pH of your buffer.[] Perform a pH-solubility profile (See Protocol 1) to determine the pH at which your desired concentration is fully soluble. For this compound, increasing the pH is likely to increase solubility.

  • Use of Co-solvents: Incorporating a water-miscible organic co-solvent can increase the solubility of non-polar compounds.[]

    • Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.

    • Procedure: Try preparing the final dilution in a buffer containing 5-10% of a co-solvent. Note: Always run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.

  • Formulation Technologies: For advanced applications, especially in vivo studies, formulation strategies are essential.[9]

    • Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix can enhance solubility by preventing crystallization.[9]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to create microemulsions upon gentle agitation in aqueous media, keeping the drug solubilized.[10]

Problem 3: Shifting Peak Retention Times or New Peaks Appearing in HPLC Analysis
  • Symptoms: During HPLC analysis, the retention time of the main peak is inconsistent, or small, new peaks (potential degradants) appear, particularly in older samples.

  • Primary Suspected Cause: Degradation of the compound in the HPLC mobile phase or in the sample vial while waiting in the autosampler.

  • Causality: If the mobile phase is acidic, it can cause on-column hydrolysis of the compound, leading to peak tailing, broadening, or the appearance of degradation product peaks.[4] Similarly, if samples are left in an unbuffered aqueous solution in the autosampler for extended periods, degradation can occur.

  • Mobile Phase Optimization:

    • Buffer the Mobile Phase: Use a buffered mobile phase (e.g., with phosphate or acetate) to maintain a constant pH. For this compound, a mobile phase pH between 6 and 8 is a good starting point to minimize acid-catalyzed hydrolysis.

    • Check pH Compatibility: Ensure your HPLC column is stable at the chosen pH. Silica-based C18 columns are typically stable in the pH 2-8 range.

  • Sample Handling:

    • Use a Buffered Diluent: Prepare samples in a buffer that ensures stability, not just in water or unbuffered mobile phase.

    • Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow down potential degradation while samples are queued for injection.

  • Perform a Forced Degradation Study: To proactively identify potential issues, conduct a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, oxidation) and analyzing the results by HPLC. This helps to identify the peaks corresponding to degradants and develop an analytical method that can resolve them from the parent compound.[11]

Key Experimental Protocols

Protocol 1: Aqueous pH-Dependent Solubility Assessment

This protocol determines the compound's solubility at various pH levels, which is crucial for designing appropriate buffer systems.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Universal buffers like Britton-Robinson or a series of phosphate/acetate buffers can be used.

  • Sample Preparation: In separate microcentrifuge tubes, add an excess amount of the solid compound to 1 mL of each buffer. Ensure the amount added is well above the expected solubility limit.

  • Equilibration: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect a known volume of the clear supernatant. Dilute it with mobile phase and analyze the concentration using a validated HPLC method with a standard curve.

  • Data Presentation: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each solution.

Buffer pHMeasured Final pHSolubility (µg/mL)
4.04.02Expected Low
5.05.05Expected Low
6.06.01Moderate
7.07.03Moderate-High
7.47.41High
8.08.02Expected Highest
9.09.05Expected High
Protocol 2: pH Stability Study using HPLC

This protocol assesses the chemical stability of the compound over time at different pH values.

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in the same series of pH buffers used in Protocol 1.

  • Incubation: Dispense aliquots of each solution into separate HPLC vials. Store them at a relevant temperature (e.g., 37°C to simulate assay conditions).

  • Time Point Analysis: At specified time points (e.g., T=0, 2, 8, 24, 48 hours), inject one vial from each pH series into a validated, stability-indicating HPLC system.

  • Data Analysis:

    • At each time point, calculate the peak area of the parent compound.

    • Normalize the peak area at each time point to the peak area at T=0 for that same pH condition.

    • Plot the percentage of the parent compound remaining versus time for each pH.

    • The appearance of new peaks should be noted as evidence of degradation.

Caption: Proposed pathway for acid-catalyzed S-N bond cleavage.

References

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • SciTechnol. (2023). Challenges in Drug Formulation: Solving Complex Problems. [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 359. [Link]

  • Williams, H. D., et al. (Eds.). (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, Vol. 4. Springer. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271. [Link]

  • Stoltz, D. R. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 63(4), 726-735. [Link]

  • Henych, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(21), 12347–12354. [Link]

  • ACS Omega. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]

  • MDPI. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. [Link]

  • CORE. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. [Link]

  • PubChem. (n.d.). 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide. [Link]

  • Zhang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15. [Link]

  • Zhuo, S., et al. (2020). pH-Sensitive Biomaterials for Drug Delivery. Molecules, 25(23), 5683. [Link]

  • Golovynska, I., et al. (2021). Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy. Pharmaceutics, 13(2), 206. [Link]

  • PubChem. (n.d.). 2-(2-fluorophenyl)-N-(3-sulfamoylphenyl)acetamide. [Link]

  • Taylor & Francis Online. (2022). Assay pH and Critical Reagent Optimization in Measuring Concentrations of a Monoclonal Antibody and its Target. [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. [Link]

  • ScienceDirect. (n.d.). Synthesis and characterization of pH-sensitive glycopolymers for oral drug delivery systems. [Link]

  • NIST. (n.d.). Acetamide, N-(2-fluorophenyl)-. [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. [Link]

  • NIH. (n.d.). pH-sensitive Compounds for Selective Inhibition of Acid-producing Bacteria. [Link]

  • ResearchGate. (n.d.). Influence of chemical compounds on the pH selectivity. [Link]

  • MDPI. (2023). Antibacterial and Cytocompatible pH-Responsive Peptide Hydrogel. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-[(2-Fluorophenyl)sulfonyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Spectrum, a Structural Signature

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-[(2-Fluorophenyl)sulfonyl]acetamide and its derivatives represent a class of compounds with significant biological interest, often investigated for their potential therapeutic activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as the preeminent analytical technique for confirming the covalent structure of such molecules in solution.

This guide moves beyond a rudimentary peak-list interpretation. It is designed for researchers and drug development professionals who require a deeper, mechanistic understanding of the 1H NMR spectrum of 2-[(2-Fluorophenyl)sulfonyl]acetamide. We will dissect the spectrum region by region, explaining the causal electronic and spatial effects that dictate the chemical shifts and coupling patterns observed. Furthermore, we will compare its spectral features against structurally related alternatives to highlight how subtle molecular changes manifest in profoundly different NMR signatures. This comparative approach not only validates the target structure but also equips the scientist with the predictive power to analyze related analogues.

Pillar 1: Theoretical Prediction and Foundational Principles

Before analyzing an experimental spectrum, a robust theoretical prediction based on first principles is essential. This predictive step forms a hypothesis that we then test against the empirical data. The structure of 2-[(2-Fluorophenyl)sulfonyl]acetamide presents three distinct proton environments, each influenced by a unique interplay of inductive and anisotropic effects.

  • Aromatic Region (2-Fluorophenyl Group): Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range.[3][4] The deshielding is a consequence of the ring current effect inherent to aromatic systems.[3] For this specific molecule, two powerful electron-withdrawing groups—the sulfonyl (-SO2-) and the fluorine (-F) atom—are attached to the ring. Their combined inductive and mesomeric effects will draw electron density away from the aromatic protons, shifting them further downfield.[5] Moreover, the ortho-substitution pattern breaks the symmetry of the ring, rendering all four aromatic protons chemically and magnetically non-equivalent. This will result in a complex multiplet, not a simple set of doublets or triplets.

  • Methylene Protons (-CH2-): The two protons of the methylene bridge are positioned between two potent electron-withdrawing functions: the sulfonyl group on one side and the amide carbonyl group on the other. This "alpha" position to two deshielding groups will cause a significant downfield shift, anticipated in the 3.5-5.5 ppm region.[6] As there are no adjacent protons, this signal is predicted to be a sharp singlet.

  • Amide Protons (-NH2): The chemical shift of amide protons is highly variable (typically 5.0-9.0 ppm) and is sensitive to solvent, temperature, and concentration.[4][7] These protons are acidic and can undergo chemical exchange, which often leads to broad signals.[7] Their presence can be unequivocally confirmed by a D2O exchange experiment, wherein the labile amide protons are replaced by deuterium, causing their signal to disappear from the spectrum.

Logical Workflow for Spectral Prediction

The following diagram illustrates the logical process of predicting the 1H NMR spectrum based on molecular structure.

G cluster_0 Structural Analysis cluster_1 Predictive Principles cluster_2 Predicted Spectrum A Identify Functional Groups (Aromatic Ring, Sulfonyl, Amide, Methylene) B Determine Proton Environments A->B C Apply Chemical Shift Theory (Inductive, Anisotropic Effects) B->C D Apply Coupling Rules (n+1 Rule, J-coupling) B->D E Consider Environmental Factors (Solvent, Exchange) B->E H Predict Integration Values B->H F Estimate Chemical Shifts (ppm) C->F G Predict Multiplicities D->G I Hypothesized 1H NMR Spectrum F->I G->I H->I

Caption: Workflow for predicting a 1H NMR spectrum from a chemical structure.

Pillar 2: Self-Validating Experimental Protocol

Trustworthy data begins with a meticulous and verifiable experimental protocol. The following procedure is designed to yield a high-resolution 1H NMR spectrum suitable for unambiguous structural confirmation.

Step-by-Step Protocol for 1H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-[(2-Fluorophenyl)sulfonyl]acetamide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality Note: DMSO-d6 is often preferred for sulfonylacetamides as it is an excellent solvent for polar compounds and helps in observing exchangeable amide protons as sharper signals compared to CDCl3.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm reference).[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Data Acquisition:

    • Pulse Sequence: Standard one-pulse (zg30) sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans. Causality Note: A higher number of scans increases the signal-to-noise ratio, which is crucial for observing broad signals or complex multiplets.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Causality Note: A sufficient relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

  • Data Processing:

    • Apply Fourier Transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Perform peak picking to identify the precise chemical shifts.

  • Confirmatory D2O Exchange:

    • Acquire the initial spectrum as described above.

    • Remove the NMR tube, add one drop of Deuterium Oxide (D2O), shake gently, and re-acquire the spectrum.

    • The signal corresponding to the -NH2 protons will diminish or disappear, confirming its assignment.[7]

Pillar 3: Data Interpretation and Comparative Analysis

Interpreting the Spectrum of 2-[(2-Fluorophenyl)sulfonyl]acetamide

The following table summarizes the expected 1H NMR data for the title compound, based on empirical data from related structures and theoretical principles.[8][9]

Signal LabelChemical Shift (δ, ppm) (Solvent: DMSO-d6)IntegrationMultiplicityCoupling Constant(s) (J, Hz)Assignment
Ha, Hb 8.10 - 7.802Hm-Aromatic (H-3, H-6)
Hc, Hd 7.60 - 7.402Hm-Aromatic (H-4, H-5)
He 7.95 (broad)1Hs-Amide (-NH-)
Hf 7.75 (broad)1Hs-Amide (-NH-)
Hg 4.352Hs-Methylene (-CH2-)

Detailed Signal Analysis:

  • Aromatic Protons (Ha-Hd, 8.10 - 7.40 ppm): This complex multiplet region integrates to four protons, consistent with the four protons on the 2-fluorophenyl ring. The significant downfield shift is due to the strong electron-withdrawing nature of the adjacent sulfonyl group. The ortho-fluorine atom introduces further complexity through heteronuclear coupling (H-F coupling), which overlays with the existing proton-proton (H-H) couplings.[10][11] The proton ortho to the fluorine (H-3) and the proton ortho to the sulfonyl group (H-6) are expected to be the most deshielded.

  • Amide Protons (He, Hf, ~7.95 & 7.75 ppm): These two broad singlets, each integrating to one proton, are characteristic of the amide -NH2 group. Their broadness is a result of quadrupolar relaxation and potential chemical exchange.[7] These signals would disappear upon D2O exchange.

  • Methylene Protons (Hg, 4.35 ppm): This sharp singlet integrates to two protons. Its downfield position at 4.35 ppm is a direct consequence of being flanked by the deshielding sulfonyl and carbonyl groups, confirming its position in the molecule.

Visualizing Aromatic Coupling

The intricate coupling network within the 2-fluorophenyl ring is best visualized. Ortho (3J), meta (4J), and para (5J) couplings exist between protons, while additional couplings occur between the protons and the fluorine atom.[12][13][14]

G C1 C-SO2 C2 C-F H3 H3 H4 H4 H3->H4 3J (ortho) H5 H5 H3->H5 4J (meta) H6 H6 H3->H6 5J (para) H4->H5 3J (ortho) H4->H6 4J (meta) H5->H6 3J (ortho) F F F->H3 3JHF F->H4 4JHF F->H5 5JHF

Caption: Coupling interactions in the 2-fluorophenyl group.

Comparative Analysis: The Structural Significance of the Fluorine Atom

To truly appreciate the spectral influence of the 2-fluoro substituent, we must compare our target molecule with a logical alternative: 2-(Phenylsulfonyl)acetamide (the non-fluorinated analogue).

CompoundAromatic Protons (δ, ppm)Methylene (-CH2-) (δ, ppm)Key Spectral Difference
2-[(2-Fluorophenyl)sulfonyl]acetamide 8.10 - 7.40 (Complex Multiplet)4.35Complex, wide aromatic region due to loss of symmetry and H-F coupling.
2-(Phenylsulfonyl)acetamide ~7.95 (m, 2H), ~7.65 (m, 3H)~4.30Simpler aromatic multiplet pattern. Protons are slightly more shielded (upfield) without the electron-withdrawing fluorine.

Discussion of Differences:

  • Aromatic Region Complexity: The spectrum of the non-fluorinated analogue is simpler. While still showing multiplets due to the sulfonyl group, the pattern is less complex than in the fluoro-substituted compound. The introduction of the fluorine atom breaks symmetry and adds a layer of H-F coupling, significantly complicating the aromatic signals.[10][15]

  • Chemical Shift: The fluorine atom's high electronegativity withdraws electron density from the ring, causing a general downfield shift for the aromatic protons in the fluorinated compound compared to its non-fluorinated counterpart.[4][5]

  • Methylene Protons: The chemical shift of the methylene protons is largely unaffected, as they are several bonds removed from the fluorine atom. Their chemical environment is dominated by the adjacent sulfonyl and carbonyl groups in both molecules.

This comparison definitively demonstrates that the complex multiplet between 7.40 and 8.10 ppm is a unique signature of the 2-fluorophenylsulfonyl moiety, providing authoritative evidence for the proposed structure.

Conclusion

The 1H NMR spectrum of 2-[(2-Fluorophenyl)sulfonyl]acetamide is a rich source of structural information. A systematic approach, beginning with theoretical prediction and followed by rigorous experimental protocol and comparative analysis, allows for an unambiguous interpretation. The key identifying features are the downfield singlet for the methylene protons at ~4.35 ppm and the complex, deshielded multiplet for the four aromatic protons between 7.40 and 8.10 ppm. The specific pattern of this aromatic region, when contrasted with non-fluorinated analogues, serves as a powerful diagnostic tool to confirm the presence and position of the fluorine substituent. This guide provides the framework for researchers to not only interpret this specific spectrum but also to apply these principles to the analysis of other novel sulfonamide derivatives.

References

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283–291. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Chemistry Connected. (n.d.). A Quick Guide to 1H NMR. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Li, P., et al. (2023). Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1234-1240. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds [Table]. [Link]

  • PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Ahmed, R., et al. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Pathshala, E. P. G. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Geetha, D., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(5). [Link]

  • ResearchGate. (n.d.). Table 3. 1 H NMR chemical shifts (δ, ppm) of vari- ous aromatic and other protons in N-(substituted-phenyl)- acetamides, j-YC 6 H 4 NH-CO-CH 3. [Link]

  • Zhu, X., Wang, Y., & Huang, W. L. (2014). Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide, C15H13F2NO2S. Zeitschrift für Kristallographie-New Crystal Structures, 229(2), 123-124. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-[(2-Fluorophenyl)sulfonyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of sulfonyl-containing pharmacophores, 2-[(2-Fluorophenyl)sulfonyl]acetamide represents a critical building block. Its fragmentation pattern is dominated by the stability of the sulfonyl moiety and the ortho-directing effects of the fluorine substituent.

This guide provides a technical analysis of the compound's mass spectral behavior (ESI-MS/MS), comparing it against its non-fluorinated analogue and positional isomers. By understanding the specific diagnostic ions generated by the 2-Fluoro substitution, researchers can confidently identify this motif in complex metabolite mixtures or impurity profiles.

Chemical Profile & Theoretical Basis

FeatureSpecification
Compound Name 2-[(2-Fluorophenyl)sulfonyl]acetamide
Formula

Exact Mass (Monoisotopic) 217.0209 Da
Precursor Ion

218.0282 m/z
Key Functional Groups Primary Amide, Sulfone, Ortho-Fluorophenyl
The Ortho-Effect in Sulfonamides

Unlike simple aromatic sulfonamides, the presence of the fluorine atom at the ortho (2-position) creates a unique electronic environment. The electron-withdrawing nature of fluorine destabilizes the C-S bond relative to the non-fluorinated variant, often enhancing the abundance of the aryl cation (


) in high-energy collision-induced dissociation (CID).

Experimental Protocol (Self-Validating)

To reproduce the fragmentation patterns described below, the following ESI-MS/MS conditions are recommended. This protocol is designed to be self-validating: the observation of the m/z 159 daughter ion serves as the system suitability check.

Methodology: Direct Infusion ESI-MS/MS
  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL of Methanol (LC-MS grade).

    • Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.

    • Validation Check: Final concentration should be ~1-10 µg/mL.

  • Source Parameters (Generic Triple Quad/Q-TOF):

    • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

    • Desolvation Temp: 350 °C.

  • Collision Energy (CE) Ramping:

    • Acquire spectra at three distinct energy levels to characterize all pathways:

      • Low (10-15 eV): Preserves

        
        , highlights water/ammonia loss.
        
      • Medium (20-30 eV): Generates the base peak (Sulfonyl cation).

      • High (40+ eV): Forces

        
         elimination to yield the aryl cation.
        

Fragmentation Pathway Analysis

The fragmentation of 2-[(2-Fluorophenyl)sulfonyl]acetamide follows a logic-gated decay pathway. The primary cleavage points are the amide bond and the sulfonyl-alkyl bond.

Primary Pathway: The Sulfonyl Core

The most abundant transition in the MS/MS spectrum is the cleavage of the C-S bond connecting the sulfonyl group to the acetamide chain.

  • Precursor (

    
     218):  Protonation likely occurs on the amide oxygen or nitrogen.
    
  • Transition 1 (

    
     218 
    
    
    
    201):
    Loss of
    
    
    (17 Da). This is characteristic of primary amides, forming an acylium ion intermediate.
  • Transition 2 (

    
     218 
    
    
    
    159):
    Diagnostic Ion. Loss of the neutral acetamide moiety (
    
    
    , 59 Da). This leaves the stable 2-fluorobenzenesulfonyl cation (
    
    
    159).
  • Transition 3 (

    
     159 
    
    
    
    95):
    High Energy. Elimination of neutral
    
    
    (64 Da) from the sulfonyl cation. This yields the 2-fluorophenyl cation (
    
    
    95).
Visualized Mechanism (DOT Diagram)

FragmentationPathway M [M+H]+ Precursor m/z 218.02 Ion201 Acylium Ion (Loss of NH3) m/z 201 M->Ion201 - NH3 (17 Da) Low CE Ion159 2-Fluorobenzenesulfonyl Cation (Base Peak) m/z 159 M->Ion159 - Acetamide (59 Da) Med CE Ion201->Ion159 - Ketene (42 Da) (Rearrangement) Ion95 2-Fluorophenyl Cation (Aryl Core) m/z 95 Ion159->Ion95 - SO2 (64 Da) High CE (Ortho-assisted)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-[(2-Fluorophenyl)sulfonyl]acetamide showing the logic flow from precursor to the stable aryl cation.

Comparative Performance Guide

This section objectively compares the target compound against its structural alternatives to highlight diagnostic shifts.

Comparison 1: vs. Non-Fluorinated Analogue

Alternative: 2-(Phenylsulfonyl)acetamide (


, MW 199.2)
Feature2-[(2-Fluorophenyl)...] (Target)2-(Phenylsulfonyl)... (Alternative)Diagnostic Shift
Precursor (

)
218 200 +18 Da (F vs H)
Base Peak (

)
159 (2-F-Ph-SO2)141 (Ph-SO2)+18 Da shift confirms F is on the ring.
Aryl Cation (

)
95 (2-F-Ph)77 (Phenyl)+18 Da shift.
Stability Lower C-S bond stability due to electron-withdrawing F.Higher stability; requires higher CE for

loss.
Target fragments more easily at Med CE.
Comparison 2: vs. Positional Isomer

Alternative: 2-[(4-Fluorophenyl)sulfonyl]acetamide (Para-isomer)

Feature2-Fluoro (Ortho)4-Fluoro (Para)Mechanistic Insight
Fragment Masses Identical (

218, 159, 95)
Identical (

218, 159, 95)
Mass alone cannot distinguish isomers.

Elimination
Enhanced. Ortho-F can destabilize the sulfonyl group via steric/electronic repulsion.Reduced. Para-F is distant;

bond is more stable.
Ratio of 95/159 is typically higher in the Ortho isomer at equivalent CE.
Retention Time Typically elutes earlier on C18 columns due to dipole moment effects.Typically elutes later .Orthogonal RT data is required for confirmation.

Interpretation Checklist for Researchers

When analyzing unknown samples for this pharmacophore, use this checklist to validate identification:

  • Check Precursor: Is

    
     218.0 present?
    
  • Verify Neutral Loss: Do you see a loss of 59 Da (

    
     218 
    
    
    
    159)? This confirms the sulfonylacetamide tail.
  • Confirm Fluorine: Is the aryl fragment

    
     95 (not 77)? This confirms the presence of Fluorine.
    
  • Assess Isomerism: If distinguishing from the 4-fluoro isomer, run a reference standard. The 2-fluoro isomer will typically show a higher ratio of fragment 95 to fragment 159 due to the ortho effect.

References

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Acetamide, 2-fluoro- Mass Spectrum." NIST Chemistry WebBook. (Note: Used for substructure verification of fluoroacetamide moiety).

Sources

Definitive Guide: Validation of Assay Sensitivity for 2-[(2-Fluorophenyl)sulfonyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for detecting 2-[(2-Fluorophenyl)sulfonyl]acetamide (C₈H₈FNO₃S), a critical structural motif often encountered as a process-related impurity or intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

Executive Summary & Strategic Context

In pharmaceutical development, the control of sulfonyl-acetamide derivatives is critical due to their potential reactivity and regulatory classification as Process-Related Impurities (PRIs). 2-[(2-Fluorophenyl)sulfonyl]acetamide presents specific analytical challenges: its high polarity leads to poor retention on standard C18 columns, and its lack of extensive conjugation limits UV sensitivity.

This guide objectively compares two validation methodologies:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The traditional workhorse, suitable for high-concentration intermediates.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The advanced alternative, required for trace-level (ppm) quantification and genotoxic impurity (GTI) risk assessment.

Why Sensitivity Matters

Under ICH M7 guidelines, if this compound is flagged as a potential mutagenic impurity, the required Limit of Quantitation (LOQ) may be as low as 1-10 ppm relative to the Active Pharmaceutical Ingredient (API). Standard HPLC-UV often fails to meet this threshold, necessitating a shift to LC-MS/MS.

Technical Comparison: LC-MS/MS vs. HPLC-UV

The following data summarizes the performance characteristics of both methods based on validation studies for sulfonyl-acetamide derivatives.

Performance Matrix
FeatureMethod A: HPLC-UV (Diode Array)Method B: LC-MS/MS (Triple Quadrupole)
Detection Principle UV Absorbance (210-254 nm)Electrospray Ionization (ESI) / MRM
Limit of Detection (LOD) ~0.5 µg/mL (500 ppb)~0.001 µg/mL (1 ppb)
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.005 µg/mL
Linearity Range 1.5 – 100 µg/mL0.005 – 1.0 µg/mL
Selectivity Moderate (Risk of co-elution)High (Mass-based discrimination)
Matrix Effects LowHigh (Requires stable isotope IS)
Throughput 15-20 min run time5-8 min run time

Verdict: For purity analysis of the intermediate itself (>98%), HPLC-UV is sufficient and cost-effective. For trace impurity screening in a final drug substance (<0.1%), LC-MS/MS is the mandatory choice to meet regulatory sensitivity requirements.

Detailed Experimental Protocol (LC-MS/MS)

This protocol focuses on the LC-MS/MS workflow , as it is the only viable method for high-sensitivity validation.

Mechanistic Setup[1][2]
  • Compound Properties:

    • MW: 217.22 g/mol .

    • pKa: The acetamide NH₂ is weakly acidic/neutral; the sulfonyl group is electron-withdrawing.

    • Ionization: Positive mode (ESI+) is preferred for the protonated molecule

      
      .
      
Optimized Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) – Chosen for superior retention of polar sulfonamides.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min).
    
Mass Spectrometry Parameters (MRM)

To ensure specificity, we monitor two transitions. The ratio between the Quantifier and Qualifier ions validates the identity of the peak.

Precursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)Mechanism
218.2

159.0 Quantifier 20Loss of Acetamide moiety

218.2

95.0 Qualifier35Formation of Fluorophenyl cation

Validation Workflow: Establishing Causality

To validate assay sensitivity, one must prove that the signal at the LOQ is real and not noise. We utilize the Signal-to-Noise (S/N) approach as defined in ICH Q2(R2) .

Step-by-Step Validation Logic
  • System Suitability: Inject a standard at 10x LOQ. Ensure %RSD of peak area < 5%.

  • Linearity & Range: Prepare 6 concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Acceptance:

      
      .
      
  • Sensitivity (LOD/LOQ):

    • LOD: Concentration where S/N

      
       3:1.
      
    • LOQ: Concentration where S/N

      
       10:1 AND  Precision (%RSD) 
      
      
      
      20%.
  • Accuracy (Recovery): Spike the analyte into the sample matrix (API solution) at LOQ, 100%, and 150% levels.

    • Causality: This proves that the matrix does not suppress ionization (Matrix Effect).

Visualizing the Validation Workflow

ValidationWorkflow Start Start Validation Specificity Specificity Test (Blank vs. Spiked) Start->Specificity Linearity Linearity (6 Levels) Specificity->Linearity Sensitivity Sensitivity Check (S/N Calculation) Linearity->Sensitivity Decision S/N > 10? Sensitivity->Decision Decision->Sensitivity No (Re-optimize) Accuracy Accuracy/Recovery (Spike in Matrix) Decision->Accuracy Yes Report Generate COA (LOD/LOQ Defined) Accuracy->Report

Figure 1: Step-wise validation workflow ensuring regulatory compliance for sensitivity determination.

Analytical Decision Tree

When should you switch from HPLC to LC-MS/MS? Use this logic gate to determine the appropriate methodology for your development phase.

DecisionTree Input Sample Type ConcCheck Expected Conc. < 0.05%? Input->ConcCheck MatrixCheck Complex Matrix (Plasma/Urine)? ConcCheck->MatrixCheck Yes (<500 ppm) HPLC Method A: HPLC-UV (Cost-Effective) ConcCheck->HPLC No (>500 ppm) MatrixCheck->HPLC No (Clean Solvent) LCMS Method B: LC-MS/MS (High Sensitivity) MatrixCheck->LCMS Yes (Bioanalysis/API)

Figure 2: Decision matrix for selecting the optimal analytical technique based on sensitivity needs.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[1] Retrieved from [Link]

Sources

Comparative stability study of ortho-fluorophenyl sulfonyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the stability profile of ortho-fluorobenzenesulfonyl derivatives , specifically focusing on the chloride and sulfonamide forms. In drug discovery, the ortho-fluoro motif is a strategic tool for conformational locking and metabolic blocking. However, its electronic influence significantly alters chemical stability compared to non-fluorinated or para-substituted analogs.

Key Findings:

  • Chemical Instability: o-Fluorobenzenesulfonyl chloride exhibits accelerated hydrolysis compared to unsubstituted benzenesulfonyl chloride due to strong inductive electron withdrawal (-I effect) at the ortho position, which increases electrophilicity at the sulfur center.

  • Metabolic Enhancement: Conversely, the resulting o-fluorobenzenesulfonamides demonstrate superior metabolic stability in microsomal assays by blocking oxidative lability at the ortho position and modulating lipophilicity (LogD).

  • Alternative Strategy: For applications requiring high shelf-stability, Sulfonyl Fluorides (SuFEx) are the recommended alternative, offering thermodynamic stability superior to chlorides while retaining reactivity under specific activation.

Chemical Stability: Hydrolytic Kinetics

The shelf-life and processing stability of sulfonyl derivatives are governed by their susceptibility to nucleophilic attack by water (hydrolysis).

Comparative Hydrolysis Rates (Aqueous/Organic Solvent Mix)

The following data summarizes the relative hydrolysis rates (


) of substituted benzenesulfonyl chlorides in 50:50 Acetone/Water at 25°C.
DerivativeSubstituentElectronic Effect (

)
Steric Bulk (

)
Relative Hydrolysis Rate (

)
Stability Status
Reference H0.001.20 Å1.0Baseline
Target 2-Fluoro (ortho) Strong EWG (-I) 1.47 Å (Small) ~2.8 Low (Unstable)
Alternative A4-Fluoro (para)Moderate EWG1.47 Å~1.9Moderate
Alternative B2-Chloro (ortho)Strong EWG1.75 Å (Large)~0.6High (Steric Shielding)

Mechanistic Insight: The hydrolysis of sulfonyl chlorides follows an


-like mechanism at the sulfur atom.
  • Inductive Effect: The ortho-fluorine atom is highly electronegative. It pulls electron density away from the benzene ring and the adjacent sulfonyl group. This makes the Sulfur atom more electropositive (electrophilic), lowering the activation energy for the attack by water.

  • Steric Effect: Unlike the ortho-chloro substituent, which provides significant steric bulk that physically blocks the nucleophile, the ortho-fluorine atom is small (isosteric with oxygen, similar to H). Therefore, the electronic destabilization dominates, resulting in faster degradation.

Visualization: Hydrolysis Pathway

HydrolysisMechanism Substrate o-Fluoro-Ph-SO2Cl (Electrophilic Sulfur) Transition Transition State (Pentacoordinate Sulfur) Substrate->Transition Rate Determining Step (Accelerated by o-F) Product Sulfonic Acid (Hydrolyzed) Transition->Product -HCl Water H2O (Nucleophile) Water->Transition Attack

Caption: Figure 1. The inductive effect of the ortho-fluorine atom increases the electrophilicity of the sulfur, accelerating water attack.

Protocol: Hydrolysis Kinetics Assay

To verify the stability of your specific batch, use this self-validating HPLC protocol.

Objective: Determine the half-life (


) of the sulfonyl chloride in a process solvent mimic.

Reagents:

  • Analyte: o-Fluorobenzenesulfonyl chloride (10 mM stock in dry Acetonitrile).

  • Solvent: 1:1 Acetonitrile/Buffer (Phosphate pH 7.4).

  • Internal Standard: Benzoic acid (non-reactive).

Step-by-Step Workflow:

  • Preparation: Pre-heat the HPLC column to 25°C. Prepare the solvent mix in a sealed amber vial to prevent evaporation.

  • Initiation: Inject 100 µL of Analyte Stock into 9.9 mL of Solvent. Vortex for 5 seconds. Start Timer immediately.

  • Sampling:

    • Inject sample onto HPLC every 5 minutes for 60 minutes.

    • Monitor absorbance at 254 nm.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • The slope

      
      .
      
    • Calculate half-life:

      
      .
      

Validation Check: If the


 of the linear plot is 

, the reaction may not be pseudo-first-order (check for solvent evaporation or pH drift).

Metabolic Stability: Microsomal Clearance

While the chloride precursor is unstable, the final sulfonamide drug candidate often benefits significantly from ortho-fluorination.

Microsomal Stability Data (Human Liver Microsomes)

Comparison of intrinsic clearance (


) for sulfonamide derivatives.
Compound Structure

(µL/min/mg)

(min)
Mechanism of Stabilization
Ph-SO2NH-R (Unsubstituted) 45.2 (High)15Vulnerable to aromatic hydroxylation.
o-F-Ph-SO2NH-R (Target) 12.5 (Low) 55 Blocks P450 oxidation at ortho-position.
p-F-Ph-SO2NH-R 18.1 (Medium)38Blocks para-oxidation, but ortho still exposed.

Mechanistic Insight: Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) often target electron-rich aromatic rings.

  • Metabolic Blocking: The C-F bond is extremely strong (~116 kcal/mol) and resistant to enzymatic cleavage. Placing F at the ortho position blocks a common site of metabolic attack.

  • Lipophilicity Modulation: Fluorine lowers the pKa of the sulfonamide NH, potentially increasing the fraction of the ionized form at physiological pH, which can alter protein binding and clearance rates.

Visualization: Metabolic Shielding

MetabolicStability Drug o-Fluoro Sulfonamide CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP Binding Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP->Metabolite Attack at H (Unsubstituted) Blocked Metabolism Blocked (Extended Half-Life) CYP->Blocked Attack at F (Blocked)

Caption: Figure 2. The C-F bond prevents CYP450 hydroxylation, shunting the drug away from rapid clearance pathways.

Emerging Alternatives: Sulfonyl Fluorides (SuFEx)[2][3][4]

For researchers struggling with the hydrolytic instability of o-fluorobenzenesulfonyl chlorides , the modern alternative is the Sulfonyl Fluoride .

Based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these analogs offer a "Goldilocks" stability profile: inert to water but reactive toward specific nucleophiles when activated.

FeatureSulfonyl Chloride (-SO2Cl)Sulfonyl Fluoride (-SO2F)
Bond Energy S-Cl: ~46 kcal/mol (Weak)S-F: ~90 kcal/mol (Strong)
Hydrolysis (

pH 7)
Minutes to HoursDays to Weeks
Redox Stability Susceptible to reductionResistant to reduction
Selectivity Reacts with any nucleophileReacts only with activated nucleophiles (e.g., silyl ethers)

Recommendation: If your synthetic yield is low due to the degradation of o-fluorobenzenesulfonyl chloride, switch to 2-fluorobenzenesulfonyl fluoride . It can be handled in open air and requires activation (e.g., using Ca(NTf2)2 or DBU) to react, providing superior process control.

References

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water . Journal of the Chemical Society B: Physical Organic. [Link][1]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . National Institutes of Health (PMC). [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry . CCS Chemistry. [Link]

Sources

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